[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid
Overview
Description
“[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid” is a compound that involves a piperidine moiety . Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Scientific Research Applications
Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives
One of the primary applications of sulfonate derivatives like [1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid involves their synthesis and evaluation for antimicrobial properties. Fadda et al. (2016) described the use of 1,3-propane sultone as a chemical intermediate to introduce sulfopropyl groups into heterocyclic molecules. This process enhances the water solubility and anionic character of these molecules. The study synthesized novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups with potential biological activity. The antimicrobial and antifungal activities of these synthesized compounds, such as 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, were evaluated, with some showing high activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Strategy for Controlling Polymorphism in Pharmaceutical Compounds
Another significant application is in controlling polymorphism in pharmaceutical compounds. Takeguchi et al. (2015) explored the polymorphism of ASP3026, a compound that includes a propane-2-sulfonyl moiety. The study aimed to control the crystallization process parameters to obtain desired polymorphs for solid formulations. The findings showed that temperature control could selectively yield specific polymorphs, which is crucial for process development in pharmaceutical manufacturing (Takeguchi et al., 2015).
Mechanism of Action
Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .
Properties
IUPAC Name |
2-(1-propan-2-ylsulfonylpiperidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-8(2)16(14,15)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOMAXVRZAHBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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